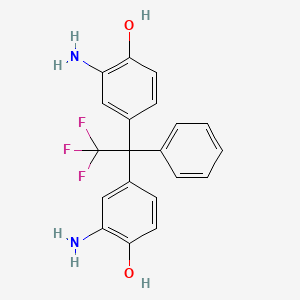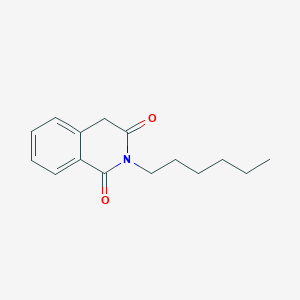
2-Hexylisoquinoline-1,3(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylisoquinoline-1,3(2H,4H)-dione is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this particular derivative features a hexyl group attached to the nitrogen atom of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylisoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring. The hexyl group can be introduced through alkylation reactions using hexyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexylisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Isoquinoline derivatives with substituted functional groups, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hexylisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-Hexylisoquinoline-1,3(2H,4H)-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
2-Methylisoquinoline-1,3(2H,4H)-dione: A similar compound with a methyl group instead of a hexyl group.
2-Propylisoquinoline-1,3(2H,4H)-dione: A derivative with a propyl group.
Uniqueness
2-Hexylisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the hexyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets.
Eigenschaften
CAS-Nummer |
168551-61-9 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-hexyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-7-10-16-14(17)11-12-8-5-6-9-13(12)15(16)18/h5-6,8-9H,2-4,7,10-11H2,1H3 |
InChI-Schlüssel |
LMONSPPCSINGKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(=O)CC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


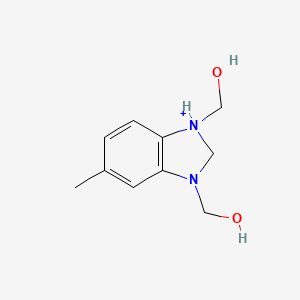

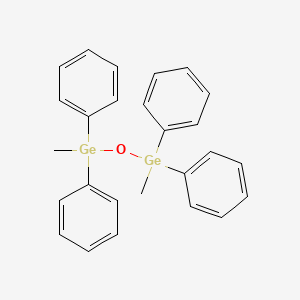
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
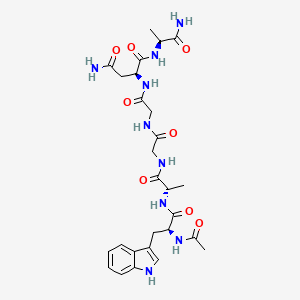


![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
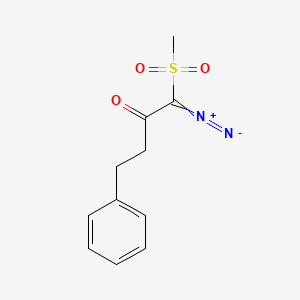

![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)

